(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid
CAS No.: 1266320-28-8
Cat. No.: VC21256950
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1266320-28-8 |
---|---|
Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | (2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidin-1-ium-2-carboxylate |
Standard InChI | InChI=1S/C13H14N2O2/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17)/t11-,12+/m1/s1 |
Standard InChI Key | XTGWBSMJMPPTAC-NEPJUHHUSA-N |
Isomeric SMILES | C1[C@H](C[NH2+][C@@H]1C(=O)[O-])CC2=CC=C(C=C2)C#N |
SMILES | C1C(C[NH2+]C1C(=O)[O-])CC2=CC=C(C=C2)C#N |
Canonical SMILES | C1C(C[NH2+]C1C(=O)[O-])CC2=CC=C(C=C2)C#N |
Introduction
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring, a carboxylic acid group at the 2-position, and a cyanobenzyl substituent at the 4-position. Its molecular formula is C₁₃H₁₄N₂O₂, and it exhibits unique stereochemistry due to the presence of two chiral centers, which significantly influence its biological activity and interactions .
Synthesis Methods
Several synthetic routes have been developed for (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid, focusing on maintaining its stereochemical integrity. These methods typically involve the formation of the pyrrolidine ring through cycloaddition reactions, introduction of the cyanobenzyl group via nucleophilic substitution, and carboxylation reactions to introduce the carboxylic acid group.
Biological Activities and Potential Applications
Preliminary studies suggest that (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid may exhibit significant biological activities, although further research is needed to elucidate its full range of activities and mechanisms of action. The compound is considered a versatile building block in organic synthesis and medicinal chemistry, with potential applications in drug development and therapeutic research.
Comparison with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
(2S,4R)-4-(Phenylmethyl)pyrrolidine-2-carboxylic acid | Similar pyrrolidine core; phenylmethyl group | Potentially different receptor interactions |
(2S,5R)-5-(Cyanobenzyl)pyrrolidine-2-carboxylic acid | Different stereochemistry; similar substituent | May exhibit distinct biological activities |
(3S,5R)-5-(Benzyl)pyrrolidine-3-carboxylic acid | Different carboxylic position; benzyl substituent | Variation in metabolic pathways |
The unique combination of stereochemistry and functional groups in (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid distinguishes it from these similar compounds, potentially leading to unique pharmacological profiles and applications.
Research Findings and Future Directions
Interaction studies involving (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid have focused on its binding affinities with various biological targets. These studies are crucial for understanding how this compound might be used therapeutically. Further research is necessary to fully explore its biological activities and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume